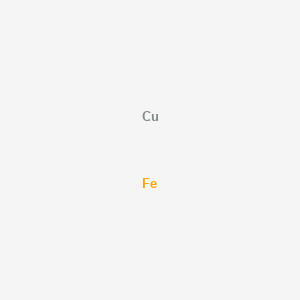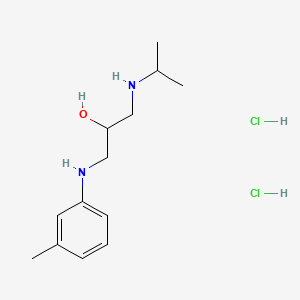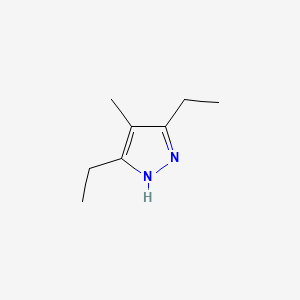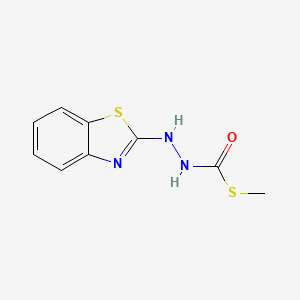
copper;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper and iron are two essential transition metals that play significant roles in various biological, chemical, and industrial processes. Copper, with its high electrical and thermal conductivity, is widely used in electrical wiring and electronics. Iron, known for its strength and abundance, is a crucial component in construction and manufacturing. When combined, copper and iron form various compounds that exhibit unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper and iron compounds can be synthesized through various methods. One common approach is the reaction between metallic iron and copper(II) sulfate solution, which produces copper and iron(II) sulfate. This reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: In industrial settings, copper and iron compounds are often produced through large-scale processes. For example, copper can be extracted from its ores through smelting and electrolysis, while iron is typically obtained from its ores using blast furnaces. The resulting metals can then be combined to form alloys or other compounds through controlled chemical reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Copper and iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, iron reacts with copper(II) sulfate to form iron(II) sulfate and copper metal. This is a redox reaction where iron is oxidized, and copper is reduced .
Common Reagents and Conditions: Common reagents used in reactions involving copper and iron compounds include sulfuric acid, nitric acid, and various reducing agents. These reactions are often carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving copper and iron compounds include copper metal, iron(II) sulfate, and various copper-iron alloys. These products have diverse applications in different fields, such as electronics, construction, and catalysis .
Wissenschaftliche Forschungsanwendungen
Copper and iron compounds have numerous scientific research applications. In chemistry, they are used as catalysts in various reactions, including coupling reactions and oxidation processes . In biology, copper and iron play essential roles in enzymatic reactions and are crucial for the proper functioning of living organisms . In medicine, copper and iron compounds are explored for their potential anticancer properties and their ability to induce cell death through mechanisms such as apoptosis and cuproptosis . In industry, these compounds are used in the production of high-strength materials, electrical wiring, and various alloys .
Wirkmechanismus
The mechanism of action of copper and iron compounds involves various molecular targets and pathways. Copper compounds can induce tumor cell death through the generation of reactive oxygen species (ROS), inhibition of angiogenesis, and activation of apoptosis signaling pathways . Iron compounds, on the other hand, are essential for the production of hemoglobin and play a crucial role in oxygen transport and cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Copper and iron compounds can be compared with other transition metal compounds, such as those of zinc, nickel, and cobalt. While copper and iron are known for their high electrical and thermal conductivity, zinc and nickel are often used for their corrosion resistance and catalytic properties. Cobalt compounds are known for their magnetic properties and are used in various electronic applications . The unique combination of copper and iron in compounds provides a balance of conductivity, strength, and catalytic activity, making them valuable in diverse applications.
Similar Compounds:- Zinc compounds
- Nickel compounds
- Cobalt compounds
Eigenschaften
CAS-Nummer |
11084-94-9 |
|---|---|
Molekularformel |
CuFe |
Molekulargewicht |
119.39 g/mol |
IUPAC-Name |
copper;iron |
InChI |
InChI=1S/Cu.Fe |
InChI-Schlüssel |
IYRDVAUFQZOLSB-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-(4-Nitrophenyl)propylidene]hydroxylamine](/img/structure/B14720477.png)
![2-[(Prop-2-en-1-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14720481.png)
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)

![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)



